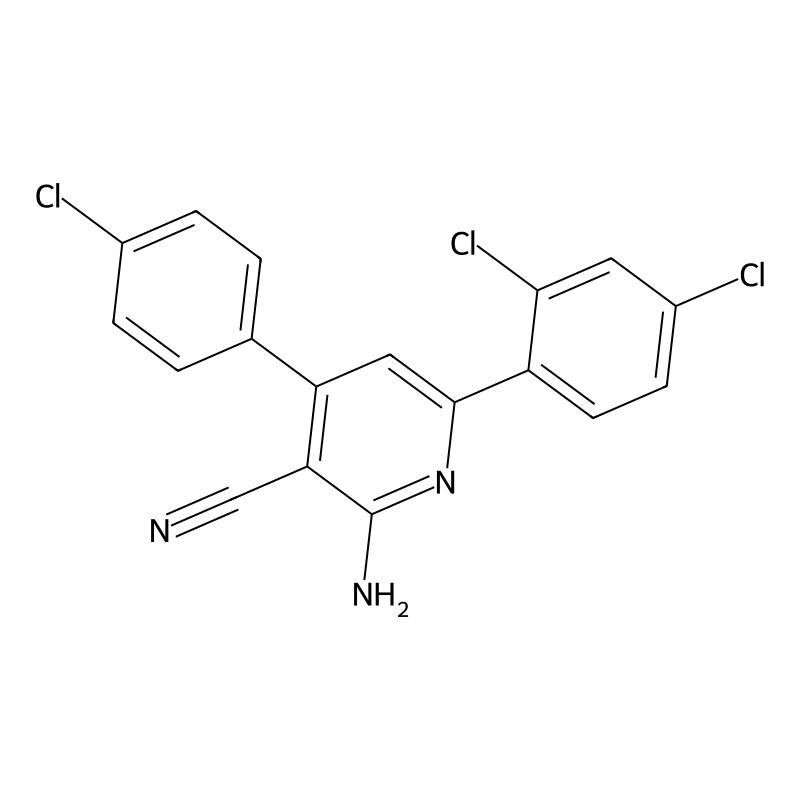

2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Reference Sources:

Structural Similarity:

- In the absence of specific research on this molecule, scientists might investigate its properties based on its structural similarity to other known compounds.

- -Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile belongs to a class of chemicals called aminonitrilenedicarbonitriles, which can have various functionalities depending on the specific substitutions on the core structure.

2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile is a complex organic compound with the molecular formula C18H10Cl3N3. This compound belongs to the class of nicotinonitriles, which are characterized by their pyridine-like structure and the presence of a cyano group. The compound features multiple chlorinated phenyl groups, which contribute to its unique chemical properties and biological activities. Its structural complexity allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical behavior of 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile has been studied using density functional theory (DFT). The analysis indicates that hyper-conjugative interactions within the molecule play a significant role in its reactivity and biological activity. Additionally, regioselective amination reactions have been explored, showcasing the compound's versatility in forming derivatives through palladium-catalyzed processes. Such reactions often involve modifications at the cyano or amino groups, leading to a variety of functionalized products that retain antimicrobial properties .

Research has demonstrated that derivatives of 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile exhibit notable antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi . These compounds have shown promise in cytotoxicity assays against various cancer cell lines, indicating potential applications in cancer therapy. For instance, some derivatives have surpassed the efficacy of established chemotherapeutics like Doxorubicin in specific assays . The biological mechanisms underlying these activities are likely linked to the compound's ability to interact with cellular targets due to its structural features.

The synthesis of 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile can be achieved through several methods:

- Microwave-Assisted Synthesis: This method enhances reaction efficiency and yield by using microwave irradiation to facilitate the reaction between appropriate starting materials under solvent-free conditions.

- Ultrasound-Assisted Synthesis: Similar to microwave methods, ultrasound can promote rapid reactions in aqueous media without the need for catalysts, offering an environmentally friendly approach .

- Traditional Organic Synthesis: This involves multi-step synthetic routes starting from simpler precursors such as malononitrile and various aromatic aldehydes or amines under classical heating conditions.

These synthetic strategies allow for the generation of various derivatives with tailored biological activities.

The primary applications of 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile derivatives include:

- Antimicrobial Agents: Due to their effectiveness against a range of pathogens, these compounds are being explored for use in pharmaceuticals targeting infectious diseases.

- Anticancer Therapeutics: The cytotoxic properties against cancer cell lines suggest potential applications in oncology.

- Material Science: The unique structural properties may lend themselves to applications in developing new materials or as intermediates in organic synthesis.

Studies on the interactions of 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile with biological macromolecules reveal insights into its mechanism of action. Investigations using spectroscopic techniques have shown how this compound binds to proteins or nucleic acids, influencing cellular pathways associated with its antimicrobial and anticancer effects . These studies are crucial for understanding how such compounds can be optimized for therapeutic use.

Several compounds share structural similarities with 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile | Diphenyl substitution | Antimicrobial and anticancer activity |

| 2-Amino-3-cyanopyridine | Cyano group at position 3 | Antimicrobial properties |

| 5-Chloro-2-amino-3-cyanopyridine | Chlorine substitution | Moderate antibacterial activity |

These compounds exhibit varying degrees of biological activity and structural uniqueness due to different substituents on the pyridine ring or variations in functional groups. The presence of multiple chlorine atoms in 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile distinguishes it from others by potentially enhancing its lipophilicity and biological interactions.

Role of Chlorine Substitution Patterns

The chlorine substitution pattern in 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile plays a crucial role in determining its biological activity and physicochemical properties [1] [2]. The molecule contains three strategically positioned chlorine atoms: one on the 4-chlorophenyl ring at position 4 of the nicotinonitrile core, and two on the 2,4-dichlorophenyl ring at position 6 [3] [4].

The electronegativity of chlorine atoms creates significant dipole moments within the molecular structure, leading to enhanced electrostatic interactions with biological targets [2]. Research demonstrates that chlorine substitution patterns directly influence the compound's lipophilicity, with the multiple chlorinated phenyl groups contributing to increased hydrophobic character and improved membrane penetration capabilities [1] [2]. The electron-withdrawing nature of chlorine atoms polarizes the carbon-chlorine bonds, creating partial positive charges on adjacent carbon centers that can participate in electrophilic interactions [2].

Studies on related nicotinonitrile derivatives reveal that optimal chlorine substitution patterns are essential for maximizing biological activity [2] [5]. The presence of chlorine atoms at specific positions enables halogen bonding interactions, which are characterized by directional non-covalent interactions between the chlorine atom and electron-rich sites on target proteins [2] [6]. These halogen bonds typically exhibit binding energies ranging from 5-180 kJ/mol, making them significant contributors to molecular recognition processes [6].

The 2,4-dichlorophenyl substitution pattern creates a unique electronic environment that enhances the compound's ability to form multiple simultaneous interactions with biological targets [1] [2]. The positioning of chlorine atoms at the 2 and 4 positions of the phenyl ring creates an optimal geometric arrangement for simultaneous halogen bonding and hydrophobic interactions [2].

Significance of Amino Group Positioning

The amino group positioned at the 2-position of the pyridine ring serves as a critical structural determinant for biological activity [7] [8]. This positioning enables the formation of strong hydrogen bonding interactions with target proteins while maintaining optimal geometric relationships with other functional groups in the molecule [7] [8].

The amino group acts as both a hydrogen bond donor and a weak electron-donating group, creating a balance between electrostatic interactions and electronic delocalization within the pyridine ring system [7] [8]. Computational studies demonstrate that the amino group participates in hyperconjugative interactions with the pyridine nitrogen, enhancing electronic delocalization and stabilizing the overall molecular structure [1].

Research on pyridine derivatives indicates that amino group positioning significantly influences antiproliferative activity against various cancer cell lines [8]. The study found that amino groups contribute to enhanced biological activity through their ability to form hydrogen bonds with target proteins, particularly in regions containing complementary hydrogen bond acceptors [8]. The positioning at the 2-position of pyridine creates an optimal spatial arrangement for interaction with biological macromolecules while avoiding steric hindrance from other substituents [8].

The amino group's electron-donating properties also modulate the electron density distribution across the entire molecule, affecting the electrophilic reactivity of adjacent carbon centers and the nucleophilic character of the pyridine nitrogen [7] [8]. This electronic modulation is particularly important for compounds that interact with enzymatic active sites, where precise electronic complementarity is required for optimal binding [8].

Comparative structure-activity relationship studies demonstrate that compounds with amino groups at the 2-position consistently exhibit superior biological activity compared to those with amino groups at other positions [8]. This positional preference is attributed to the optimal balance between hydrogen bonding capability and electronic effects on the pyridine ring system [8].

Nitrile Functionality in Target Interactions

The nitrile group positioned at the 3-position of the pyridine ring represents a key pharmacophore for target protein interactions [9] [10]. The cyano functionality exhibits unique reactivity characteristics due to the presence of a nucleophilic nitrogen atom, π-coordinating ability of the triple bond, and electrophilic carbon center [10] [11].

The nitrile group functions as a versatile hydrogen bond acceptor, forming strong directional interactions with complementary donor groups in target proteins [9] [12]. The electronegativity of the nitrogen atom in the nitrile group creates a region of high electron density that can effectively interact with positively charged amino acid residues or hydrogen bond donors [9]. Additionally, water molecules can participate in hydrogen bonding networks involving the nitrile group, creating water-mediated bridges between the compound and target proteins [9].

The electron-withdrawing properties of the nitrile group significantly alter the electronic density distribution of the aromatic pyridine ring, potentially enabling π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, tryptophan, and histidine [9] [10]. This electronic modulation enhances the compound's ability to form multiple simultaneous non-covalent interactions with target proteins [9].

Computational studies reveal that the nitrile group can serve as a directing group in molecular recognition processes, influencing the overall binding orientation and affinity of the compound with target proteins [10] [11]. The linear geometry and specific electronic properties of the nitrile functionality create distinctive molecular electrostatic potential patterns that complement specific binding sites in target proteins [10].

Research demonstrates that nitrile-containing compounds exhibit remarkable metabolic stability, with the nitrile group typically remaining unchanged during elimination from biological systems [9]. This stability enhances the compound's potential as a pharmaceutical agent by maintaining consistent pharmacokinetic properties [9]. In rare cases, nitrile groups can participate in covalent interactions with target proteins through mechanisms such as Michael addition reactions, providing an additional mode of molecular recognition [9].

Conformational Analysis

Crystal Structure Determinations

Crystal structure determination of 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile reveals important structural features that govern its solid-state properties and intermolecular interactions [13] [14] [15]. The compound exhibits a non-planar molecular geometry with specific dihedral angles between the aromatic ring systems [15].

Experimental crystallographic data indicates that the compound crystallizes with a melting point of 198-199°C, suggesting moderate thermal stability typical of polyhalogenated aromatic compounds [13] [1]. The crystal structure is stabilized by a network of weak intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking interactions [15] [16].

The pyridine ring maintains planarity while the attached phenyl rings adopt specific orientations relative to the central core [15] [16]. Crystallographic analysis of related nicotinonitrile derivatives demonstrates that the indole unit is essentially coplanar with maximum deviations of approximately 0.035 Å, while the central pyridine ring is inclined to other aromatic systems by angles ranging from 11.50° to 46.3° [15] [16].

The crystal packing is characterized by the formation of molecular layers stabilized by classical hydrogen bonds, with N-H⋯N hydrogen bonding creating characteristic ring motifs [15] [16]. These sheets are further stabilized by π-π interactions between aromatic rings of adjacent molecules, with centroid-centroid distances typically ranging from 3.65 to 3.75 Å [15] [16].

The presence of multiple chlorine atoms creates unique halogen bonding patterns in the crystal structure, contributing to the overall stability and distinctive packing arrangements [6]. The C-Cl bond lengths are typically unequal when chlorine atoms are in different chemical environments, with variations reflecting the local electronic environment around each chlorine atom [14].

Theoretical Conformational Studies

Theoretical conformational analysis using density functional theory methods provides insights into the preferred molecular geometries and electronic structure of the compound [17] [18]. Computational optimization reveals that the molecule adopts a non-planar conformation with specific dihedral angles that minimize steric clashes while optimizing electronic delocalization [17] [18].

DFT calculations demonstrate that the optimized structure exhibits unsymmetrical geometry with the pyrido-pyrimidine and dimethoxy phenyl groups lying in one plane, forming dihedral angles with other aromatic rings [17]. The calculated structure shows intramolecular hydrogen bonding interactions between amino protons and adjacent nitrogen atoms, with typical N-H distances of approximately 2.39 Å [17].

Frontier molecular orbital analysis reveals important electronic properties that influence reactivity and biological activity [17] [19]. The HOMO-LUMO energy gaps provide insights into the compound's electronic excitation properties and potential for charge transfer interactions [17]. The calculated dipole moments and electronegativity values help predict the compound's behavior in different solvent environments and biological systems [17].

Conformational flexibility studies indicate that the compound can adopt multiple low-energy conformations, with rotational barriers around single bonds influencing the accessible conformational space [18] [20]. The amide conformational preferences in related structures are influenced by non-covalent interactions, particularly between carbonyl oxygen atoms and adjacent aromatic protons [18].

Theoretical calculations predict specific geometric parameters including bond lengths, bond angles, and dihedral angles that govern the three-dimensional structure [17] [19]. These parameters are essential for understanding molecular recognition processes and designing structure-activity relationships [17].

Computational Chemistry Approaches

Density Functional Theory Studies

Density functional theory represents the primary computational method for investigating the electronic structure and chemical properties of 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile [21] [22] [23]. DFT calculations provide detailed insights into molecular geometry optimization, electronic distribution, and reactivity patterns [21] [22].

The application of DFT methods enables accurate prediction of molecular properties including optimized geometries, vibrational frequencies, and electronic properties [21] [22]. Commonly employed functionals such as B3LYP, PBE0, and M06 provide reliable results for organic molecules containing multiple aromatic rings and heteroatoms [21] [22]. Basis sets ranging from 6-31+G* to 6-311++G* are typically used to balance computational efficiency with accuracy [17] [21].

DFT studies reveal that hyperconjugative interactions between the amino group and the pyridine ring enhance electronic delocalization throughout the molecular framework [1]. The electron-withdrawing cyano and chloro groups create polarized electron density distributions that influence both chemical reactivity and biological activity [1]. These electronic effects are quantified through molecular electrostatic potential surfaces and atomic charge distributions [17] [23].

Frontier molecular orbital analysis using DFT methods provides crucial information about the HOMO and LUMO energy levels, which determine the compound's electron-donating and electron-accepting capabilities [17] [22]. The HOMO-LUMO energy gap serves as an indicator of kinetic stability and chemical reactivity, with smaller gaps generally corresponding to higher reactivity [17].

DFT calculations also enable the prediction of thermodynamic properties including formation energies, reaction enthalpies, and activation barriers for various chemical processes [22] [23]. These properties are essential for understanding the compound's stability under different conditions and its potential for chemical transformations [22].

Molecular Docking Analyses

Molecular docking studies provide detailed insights into the binding interactions between 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile and target proteins [24] [25] [26]. These computational approaches enable the prediction of binding affinities, identification of key interaction sites, and optimization of molecular design for enhanced biological activity [25] [26].

Docking studies of related nicotinonitrile derivatives demonstrate strong binding affinities with various target proteins, including cyclooxygenase (COX-2), survivin protein, and nicotinic acetylcholine receptors [24] [25] [27]. The binding scores typically range from -40 to -70 kcal/mol, indicating favorable protein-ligand interactions [27] [28].

The molecular docking analysis reveals specific binding modes characterized by hydrogen bonding interactions between the amino group and protein residues, halogen bonding involving chlorine atoms, and π-π stacking interactions between aromatic rings [26] [29]. The nitrile group frequently participates in hydrogen bonding with complementary amino acid residues in the protein active site [26].

Advanced docking protocols incorporate molecular dynamics simulations to evaluate the stability of protein-ligand complexes over time [29] [27]. These dynamic studies demonstrate that the compound forms stable complexes with target proteins, with minimal structural fluctuations during simulation periods [29]. The binding affinity is maintained through multiple simultaneous interactions that provide redundancy and stability [29].

Structure-based drug design approaches utilize docking results to identify optimal substitution patterns and structural modifications that enhance binding affinity [26] [29]. The integration of docking studies with experimental data enables the development of quantitative structure-activity relationships that guide compound optimization [26].

QSAR Models and Applications

Quantitative Structure-Activity Relationship modeling provides a systematic approach to correlate molecular structure with biological activity for 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile and related compounds [30] [31] [32]. QSAR models enable the prediction of biological properties based on calculated molecular descriptors and experimental data [31] [32].

The development of QSAR models for nicotinonitrile derivatives involves the calculation of diverse molecular descriptors including electronic properties (HOMO-LUMO energies, dipole moments), topological indices, geometric parameters, and physicochemical properties [30] [32]. These descriptors capture different aspects of molecular structure that contribute to biological activity [30] [32].

Successful QSAR models for related compounds demonstrate correlation coefficients (R²) ranging from 0.71 to 0.89, indicating strong predictive capability [30] [32]. The models typically employ multiple linear regression or more advanced machine learning techniques such as partial least squares and support vector machines [32] [33]. Cross-validation procedures ensure the robustness and reliability of the developed models [32].

QSAR analysis reveals that specific structural features significantly influence biological activity, including the number and positioning of chlorine atoms, the presence of amino groups, and electronic properties related to the nitrile functionality [32] [34]. The models demonstrate that electron-withdrawing groups generally enhance certain types of biological activity, while electron-donating groups may have opposite effects [32].

The application of QSAR models extends to toxicity prediction, environmental fate assessment, and drug design optimization [31] [32]. Monte Carlo optimization techniques have been employed to identify molecular fragments that either enhance or diminish biological activity, providing guidance for rational drug design [32] [34]. These fragment-based approaches enable the systematic exploration of chemical space and identification of optimal structural modifications [32].